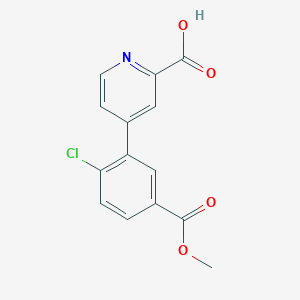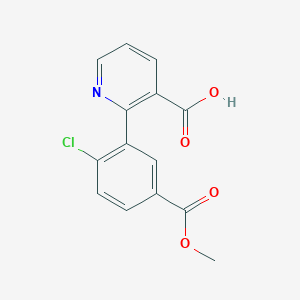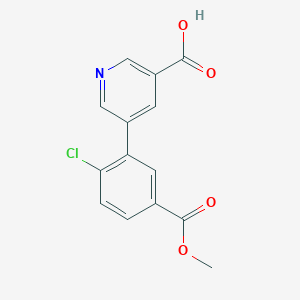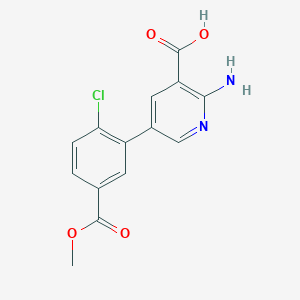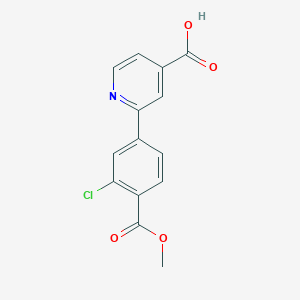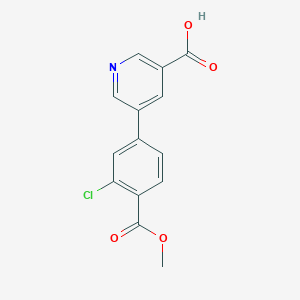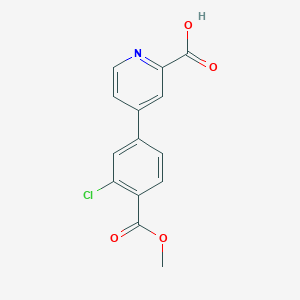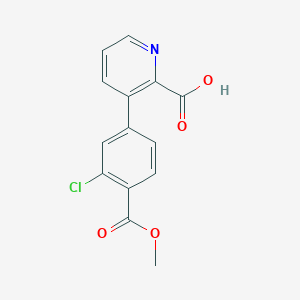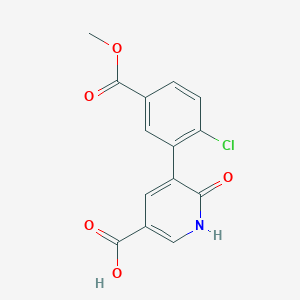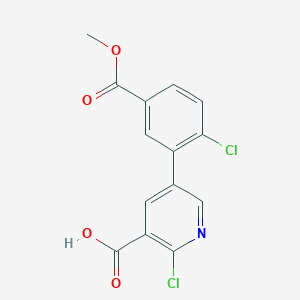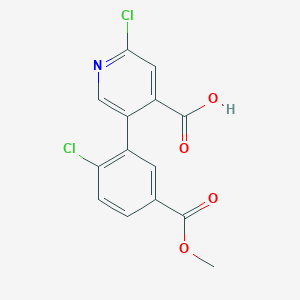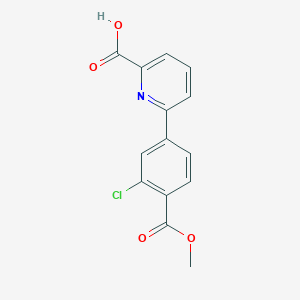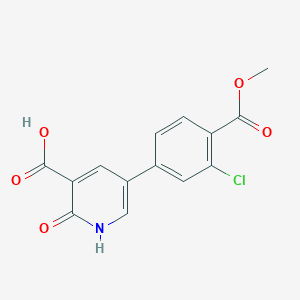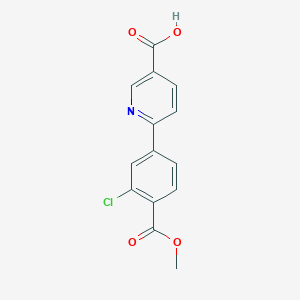
6-(3-Chloro-4-methoxycarbonylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Chloro-4-methoxycarbonylphenyl)nicotinic acid (6-CMCPN) is a synthetic compound that is used in a variety of scientific research applications. It is a derivative of nicotinic acid and has been used for its ability to modulate the activity of certain proteins, receptors and enzymes. 6-CMCPN has a wide range of potential applications in the study of cell signaling and other biochemical processes, as well as its potential use in drug discovery and development.
科学的研究の応用
6-(3-Chloro-4-methoxycarbonylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications, including the study of cell signaling and other biochemical processes. It has been used to study the activity of certain proteins, receptors and enzymes, as well as to modulate their activity. It has also been used to study the effects of certain drugs on the activity of these proteins, receptors and enzymes.
作用機序
6-(3-Chloro-4-methoxycarbonylphenyl)nicotinic acid, 95% is believed to act as an inhibitor of certain proteins, receptors and enzymes. It binds to these molecules and prevents them from functioning normally. This inhibition can be used to study the effects of certain drugs on the activity of these proteins, receptors and enzymes.
Biochemical and Physiological Effects
6-(3-Chloro-4-methoxycarbonylphenyl)nicotinic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of certain proteins, receptors and enzymes, as well as to inhibit the activity of certain proteins, receptors and enzymes. It has also been shown to have anti-inflammatory and anti-tumorigenic effects.
実験室実験の利点と制限
The use of 6-(3-Chloro-4-methoxycarbonylphenyl)nicotinic acid, 95% in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is relatively stable in aqueous solutions. It is also relatively non-toxic and has a wide range of potential applications. However, it is important to note that 6-(3-Chloro-4-methoxycarbonylphenyl)nicotinic acid, 95% can have a variety of side effects and should be used with caution.
将来の方向性
The potential applications of 6-(3-Chloro-4-methoxycarbonylphenyl)nicotinic acid, 95% are still being explored. It has been suggested that it could potentially be used as a drug discovery and development tool, as well as for the study of cell signaling and other biochemical processes. It could also be used in the development of new treatments for diseases such as cancer and Alzheimer’s disease. Additionally, it could be used to study the effects of certain drugs on the activity of certain proteins, receptors and enzymes. Finally, it could be used to develop new methods for detecting and treating certain diseases.
合成法
6-(3-Chloro-4-methoxycarbonylphenyl)nicotinic acid, 95% can be synthesized from nicotinic acid by treating it with 3-chloro-4-methoxycarbonylphenyl bromide in the presence of a base such as sodium hydroxide. This reaction results in the formation of 6-(3-Chloro-4-methoxycarbonylphenyl)nicotinic acid, 95% and the by-products of bromide and water. The reaction is typically carried out in an aqueous solution at a temperature of between 40-50°C and a pH of between 6-8.
特性
IUPAC Name |
6-(3-chloro-4-methoxycarbonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-14(19)10-4-2-8(6-11(10)15)12-5-3-9(7-16-12)13(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKHZPCMISVXRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=NC=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688335 |
Source


|
| Record name | 6-[3-Chloro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261950-50-8 |
Source


|
| Record name | 6-[3-Chloro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

